N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide
Description
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorobenzo[d]thiazol group at the N1 position and a 3-methylisoxazole-5-carboxamide moiety at the C5 position.
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c1-8-7-13(18-15(23)11-6-9(2)21-24-11)22(20-8)16-19-14-10(17)4-3-5-12(14)25-16/h3-7H,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZLXZYFFKDARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(C=CC=C4S3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features a complex arrangement of isoxazole, pyrazole, and benzo[d]thiazole moieties.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN4O2S |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, research has demonstrated that it can inhibit the Notch-AKT signaling pathway, which is crucial in cancer cell proliferation and survival .
The proposed mechanism involves:
- Inhibition of Cell Proliferation : The compound binds to specific receptors or enzymes that regulate cell growth.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising results against various bacterial strains. Studies have evaluated its minimum inhibitory concentration (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus.
Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 16 | 12 |
| S. aureus | 8 | 15 |
| B. subtilis | 32 | 10 |
Study 1: Anticancer Activity
A study focusing on breast cancer cells revealed that this compound significantly inhibited cell proliferation and induced apoptosis through ROS production and cell cycle arrest at the G2/M phase .
Study 2: Antimicrobial Effects
In another investigation, the compound was tested against a panel of bacterial strains, demonstrating effective antibacterial activity with notable zones of inhibition, particularly against Staphylococcus aureus .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. Some key findings include:
- Inhibition of Cell Growth : Studies have shown that fluorinated benzothiazole derivatives can inhibit the growth of cancer cells without a biphasic dose-response relationship, complicating their development as chemotherapeutic agents.
- Mechanisms of Action : The compound may induce apoptosis through metabolic activation, leading to binding with cellular macromolecules. Additionally, enzyme inhibition and DNA interaction are potential mechanisms by which these compounds exert their anticancer effects.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess:
- Broad-spectrum Antibacterial Activity : Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 4-fluoroaniline and carbon disulfide.
- Synthesis of the Pyrazole Component : The pyrazole ring is synthesized via condensation reactions with appropriate hydrazines.
- Amidation Reaction : The final step involves coupling the synthesized intermediates to form the desired carboxamide structure.
Case Study 1: Anticancer Activity Assessment
A study investigating the anticancer properties of various benzothiazole derivatives found that compounds similar to this compound exhibited significant growth inhibition in several cancer cell lines, including breast and lung cancer models .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of related benzothiazole compounds revealed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Fluorinated Benzothiazole/Pyrazole Moieties
Key Observations:
Heterocyclic Diversity :
- The target compound’s isoxazole-carboxamide group distinguishes it from analogues like the thiophene-containing compound in . Thiophene’s sulfur atom may confer distinct electronic properties compared to the oxygen and nitrogen in isoxazole, influencing solubility and metabolic stability .
- Compound 4 () incorporates a triazole ring, which adds hydrogen-bonding capability but increases steric bulk compared to the target compound’s pyrazole-isoxazole system .
Fluorination Effects: Fluorine substitution on the benzothiazole ring (target compound) enhances lipophilicity compared to non-fluorinated analogues like the compound in . This modification could improve membrane permeability in drug design .
Synthetic Efficiency :
Functional Analogues with Pyrazole-Carboxamide Linkages
Table 2: Pharmacologically Relevant Analogues
Key Observations:
Bioactivity Potential: The cyclohexylmethyl group in 5,3-AB-CHMFUPPYCA () may enhance binding to lipophilic targets (e.g., cannabinoid receptors), whereas the target compound’s methylisoxazole group could favor interactions with polar active sites . Carbohydrazide derivatives () often exhibit antimicrobial properties, suggesting the target compound’s carboxamide linkage might be leveraged for similar applications .
Preparation Methods
Preparation of 4-Fluorobenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (Figure 1). Fluorination is achieved either by starting with fluorinated precursors or via electrophilic substitution using Selectfluor™.
Typical Procedure :
Synthesis of 3-Methyl-1H-pyrazol-5-amine
Pyrazole rings are constructed via 1,3-dipolar cycloaddition. A domino double cycloaddition strategy, as reported by, optimizes regioselectivity:
- React hydrazine hydrate with ethyl acetoacetate to form hydrazone.
- Treat with nitrile imines generated in situ from hydrazonoyl chlorides and triethylamine.
- Isolate the pyrazole-amine via recrystallization from methanol.
Optimized Conditions :
Synthesis of 3-Methylisoxazole-5-carboxylic Acid
Isoxazole formation follows the Claisen condensation:
- React acetylenedicarboxylate with hydroxylamine hydrochloride.
- Hydrolyze the ester to carboxylic acid using NaOH (2M).
Key Data :
- Reaction time: 4 hours.
- Temperature: 80°C.
- Yield: 75–80%.
Coupling Strategies for Final Assembly
Amide Bond Formation
Coupling the pyrazole amine (Intermediate 2.2) with 3-methylisoxazole-5-carboxylic acid (Intermediate 2.3) employs carbodiimide reagents:
Procedure :
Attachment of Benzothiazole Moiety
The final step involves Ullmann coupling or nucleophilic aromatic substitution (SNAr) to link the benzothiazole to the pyrazole-isoxazole intermediate:
SNAr Protocol :
- React Intermediate 3.1 (1.0 equiv) with 4-fluorobenzo[d]thiazol-2-amine (1.1 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 100°C for 8 hours.
- Purify via column chromatography (ethyl acetate:hexane, 1:1).
Yield : 70–75%.
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Basic Synthesis
Q: What are the common synthetic routes for synthesizing N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide? A: The compound is typically synthesized via multi-step heterocyclic coupling reactions. Key steps include:
- Thiazole formation : Cyclocondensation of 4-fluorobenzothiazole precursors with thiourea derivatives under acidic/basic conditions.
- Pyrazole-isoxazole coupling : Suzuki-Miyaura or nucleophilic substitution to link the pyrazole and isoxazole moieties.
- Amide bond formation : Carboxylic acid activation (e.g., EDCI/HOBt) followed by coupling with the amine-containing intermediate.
Reaction solvents (e.g., DMF, ethanol) and temperature control (60–100°C) are critical for yield optimization .
Advanced Synthesis
Q: How can reaction conditions be systematically optimized to improve the yield and purity of this compound? A: Use Design of Experiments (DOE) to test variables:
- Solvent polarity : Compare DMSO (polar aprotic) vs. toluene (non-polar) for intermediate stability.
- Catalyst loading : Screen Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
- Temperature gradients : Monitor side-product formation via HPLC at 80°C vs. 100°C.
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity .
Basic Characterization
Q: What spectroscopic techniques are essential for confirming the molecular structure? A: Key methods include:
- ¹H/¹³C NMR : Identify fluorine coupling in the benzo[d]thiazole ring (δ 160–165 ppm for C-F) and pyrazole/isoxazole protons (δ 6.5–8.5 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹) .
Advanced Characterization
Q: How can researchers resolve discrepancies in spectral data during structural elucidation? A: Address conflicts using:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- X-ray crystallography : Resolve absolute configuration if crystals are obtainable (e.g., as in related thiazole derivatives ).
- Isotopic labeling : Introduce ¹⁵N/¹³C labels to track specific functional groups .
Basic Biological Evaluation
Q: What in vitro assays are commonly used to evaluate the compound’s biological activity? A: Standard assays include:
- Cytotoxicity screening : NCI-60 cell line panel for IC₅₀ determination.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
- Antimicrobial testing : MIC assays against Gram-positive/negative bacteria .
Advanced Mechanistic Studies
Q: How can researchers design experiments to elucidate the compound’s mechanism of action? A: Combine:
- Molecular docking : Predict binding to targets like EGFR or tubulin (as seen in analogous thiazole derivatives ).
- siRNA knockdown : Validate target relevance in resistant vs. sensitive cell lines.
- Thermal shift assays : Monitor protein stability changes upon compound binding .
Data Contradiction Analysis
Q: How should conflicting bioactivity data across studies be addressed? A: Investigate variables:
- Assay conditions : Compare serum concentration (e.g., 10% FBS vs. serum-free) in cytotoxicity studies.
- Compound purity : Re-test batches with ≥98% purity (HPLC-validated).
- Cell line variability : Use isogenic models to control for genetic background effects .
Structure-Activity Relationship (SAR)
Q: What strategies identify key functional groups driving pharmacological activity? A: Perform SAR-by-Catalog using analogs:
- Fluorine substitution : Compare 4-F vs. 4-Cl on the benzo[d]thiazole ring for potency shifts.
- Pyrazole methylation : Test 3-Me vs. 3-H derivatives for metabolic stability.
- Isoxazole modifications : Replace 3-Me with bulkier groups (e.g., CF₃) to assess steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
